molecular formula C16H16N2O5 B10871548 4-[({2-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]butanoic acid

4-[({2-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]butanoic acid

Katalognummer: B10871548
Molekulargewicht: 316.31 g/mol
InChI-Schlüssel: QVCLWKFJJAHMMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)BUTANOIC ACID is a complex organic compound characterized by the presence of a furan ring, a benzoic acid derivative, and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)BUTANOIC ACID typically involves multiple steps, starting with the preparation of the furan ring and the benzoic acid derivative. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzoic acid derivative is then coupled with the furan ring using amide bond formation techniques, often involving reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution can be carried out using halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)BUTANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 4-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)PROPANOIC ACID: Similar structure but with a propanoic acid moiety instead of butanoic acid.

    4-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)PENTANOIC ACID: Similar structure but with a pentanoic acid moiety instead of butanoic acid.

Uniqueness

4-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C16H16N2O5

Molekulargewicht

316.31 g/mol

IUPAC-Name

4-[[2-(furan-2-carbonylamino)benzoyl]amino]butanoic acid

InChI

InChI=1S/C16H16N2O5/c19-14(20)8-3-9-17-15(21)11-5-1-2-6-12(11)18-16(22)13-7-4-10-23-13/h1-2,4-7,10H,3,8-9H2,(H,17,21)(H,18,22)(H,19,20)

InChI-Schlüssel

QVCLWKFJJAHMMT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)NC(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.